Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . This compound is characterized by a bicyclo[1.1.1]pentane core structure, which is known for its rigidity and unique three-dimensional shape, making it an interesting scaffold in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through various methods, including the [1+1+1] cycloaddition of suitable precursors.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazones and α-bromo ketones under visible light catalysis.
Bromination: The bromination of the pyrazole ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring .
Scientific Research Applications
Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Materials Science: Its rigid bicyclo[1.1.1]pentane core can be used in the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring with a bromine substituent but lacks the bicyclo[1.1.1]pentane core.
3-Bromo-1-methyl-1H-pyrazole: Similar to the above compound but with the bromine atom at a different position on the pyrazole ring.
Uniqueness
Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core and the brominated pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives .
Properties
Molecular Formula |
C10H11BrN2O2 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C10H11BrN2O2/c1-15-8(14)9-4-10(5-9,6-9)13-3-7(11)2-12-13/h2-3H,4-6H2,1H3 |
InChI Key |
SEWHIFQGFQMKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)N3C=C(C=N3)Br |
Origin of Product |
United States |
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